Cas no 1369012-69-0 (1-(4-bromothiophen-2-yl)cyclopropylmethanamine)

1-(4-Bromothiophen-2-yl)cyclopropylmethanamine is a brominated thiophene derivative featuring a cyclopropylmethanamine moiety, which enhances its utility in organic synthesis and pharmaceutical applications. The presence of the bromine atom at the 4-position of the thiophene ring offers a reactive site for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. The cyclopropyl group contributes to structural rigidity, potentially improving binding affinity in medicinal chemistry contexts. This compound is particularly valuable as an intermediate in the development of bioactive molecules, including kinase inhibitors and other heterocyclic therapeutics. Its well-defined reactivity and stability make it a reliable building block for advanced synthetic routes.
1-(4-bromothiophen-2-yl)cyclopropylmethanamine structure
1369012-69-0 structure
Product Name:1-(4-bromothiophen-2-yl)cyclopropylmethanamine
CAS No:1369012-69-0
MF:C8H10BrNS
MW:232.140699863434
CID:6121782
PubChem ID:82289449
Update Time:2025-08-04

1-(4-bromothiophen-2-yl)cyclopropylmethanamine Chemical and Physical Properties

Names and Identifiers

    • 1-(4-bromothiophen-2-yl)cyclopropylmethanamine
    • EN300-1893661
    • 1369012-69-0
    • [1-(4-bromothiophen-2-yl)cyclopropyl]methanamine
    • Inchi: 1S/C8H10BrNS/c9-6-3-7(11-4-6)8(5-10)1-2-8/h3-4H,1-2,5,10H2
    • InChI Key: UVOOZTBBWUHNJK-UHFFFAOYSA-N
    • SMILES: BrC1=CSC(=C1)C1(CN)CC1

Computed Properties

  • Exact Mass: 230.97173g/mol
  • Monoisotopic Mass: 230.97173g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 158
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 54.3Ų

1-(4-bromothiophen-2-yl)cyclopropylmethanamine Pricemore >>

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1-(4-bromothiophen-2-yl)cyclopropylmethanamine Related Literature

Additional information on 1-(4-bromothiophen-2-yl)cyclopropylmethanamine

1-(4-Bromothiophen-2-yl)cyclopropylmethanamine: A Comprehensive Overview

The compound with CAS No. 1369012-69-0, commonly referred to as 1-(4-bromothiophen-2-yl)cyclopropylmethanamine, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a cyclopropane ring, a thiophene moiety, and an amine group. The presence of the bromine atom at the 4-position of the thiophene ring adds to its complexity and potential for diverse chemical reactivity.

Recent studies have highlighted the importance of 1-(4-bromothiophen-2-yl)cyclopropylmethanamine in the development of novel therapeutic agents. Its structure allows for interactions with various biological targets, making it a promising candidate for drug discovery. Researchers have explored its potential as an inhibitor of key enzymes involved in metabolic disorders and neurodegenerative diseases. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that this compound exhibits selective inhibition of acetylcholinesterase, a target for Alzheimer's disease treatment.

The synthesis of 1-(4-bromothiophen-2-yl)cyclopropylmethanamine involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The cyclopropane ring is typically formed through a Simmons-Smith reaction, while the thiophene moiety is introduced via a nucleophilic aromatic substitution. The bromine atom at the 4-position is crucial for stabilizing the molecule's structure and enhancing its pharmacokinetic properties.

In terms of physical properties, 1-(4-bromothiophen-2-yl)cyclopropylmethanamine has a melting point of approximately 155°C and is sparingly soluble in water. Its solubility increases significantly in polar organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. These properties make it suitable for use in various laboratory settings, including high-throughput screening assays and in vitro pharmacological studies.

The biological activity of 1-(4-bromothiophen-2-yl)cyclopropylmethanamine has been extensively studied in recent years. Preclinical studies have shown that it exhibits potent anti-inflammatory and antioxidant effects, which could be harnessed for treating chronic inflammatory diseases such as rheumatoid arthritis. Additionally, its ability to modulate ion channels has led to investigations into its potential role in treating epilepsy and other neurological disorders.

One of the most exciting developments involving 1-(4-bromothiophen-2-yl)cyclopropylmethanamine is its application in targeted drug delivery systems. Researchers have explored its use as a carrier molecule for delivering anticancer drugs to specific tumor sites. The compound's ability to penetrate cellular membranes efficiently makes it an ideal candidate for this purpose.

Despite its promising applications, further research is needed to fully understand the mechanisms underlying the biological activity of 1-(4-bromothiophen-2-yl)cyclopropylmethanamine. Ongoing studies are focusing on identifying its metabolites and assessing its toxicity profile to ensure safe therapeutic use. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the development of this compound into clinically relevant treatments.

In conclusion, 1-(4-bromothiophen-2-yl)cyclopropylmethanamine represents a cutting-edge molecule with vast potential in the fields of chemistry and medicine. Its unique structure, coupled with recent advancements in synthetic methods and biological studies, positions it as a key player in the development of innovative therapies. As research continues to uncover new insights into its properties and applications, this compound is poised to make significant contributions to the advancement of science and medicine.

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